molecular formula C21H23N5 B3003433 8,10-dimethyl-N-(4-methylphenyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine CAS No. 890623-09-3

8,10-dimethyl-N-(4-methylphenyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine

Cat. No. B3003433
CAS RN: 890623-09-3
M. Wt: 345.45
InChI Key: BDQVVNHNGJZNRJ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in nature and have a wide range of applications in the pharmaceutical and agrochemical industries .


Molecular Structure Analysis

The compound contains a pyrazolo[1,5-a]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is often considered a privileged structure in biologically active compounds and can act as a bioisostere of natural purine .

Scientific Research Applications

Antiparasitic Applications

This compound has shown promise in antiparasitic research. For instance, a molecular simulation study justified its potent in vitro antipromastigote activity. The compound exhibited a desirable fitting pattern in the active site of LmPTR1 (lower binding free energy of approximately -9.8 kcal/mol) .

Anticancer Potential

In vitro anticancer screening of synthesized compounds containing this structure could reveal potential antitumor properties. Researchers have explored its effects on cancer cell lines, and further investigations are warranted .

Spectral Properties

The compound’s structure and spectral properties have been studied. Spectroscopic techniques, such as mass spectrometry, provide valuable insights into its behavior and stability .

Future Directions

The future research directions could involve further exploration of the compound’s biological activity, particularly its potential as a CDK2 inhibitor . Additionally, more studies could be conducted to understand its synthesis, physical and chemical properties, and safety profile.

properties

IUPAC Name

11,13-dimethyl-N-(4-methylphenyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5/c1-5-6-17-12-18(23-16-9-7-13(2)8-10-16)26-21(24-17)19-14(3)11-15(4)22-20(19)25-26/h7-12,23H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQVVNHNGJZNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NC4=CC=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,10-dimethyl-N-(4-methylphenyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine

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